molecular formula C27H36O7 B1623890 12-Deoxyphorbol-13-tiglate-20-acetate CAS No. 25090-72-6

12-Deoxyphorbol-13-tiglate-20-acetate

Cat. No.: B1623890
CAS No.: 25090-72-6
M. Wt: 472.6 g/mol
InChI Key: ZZTJICHINNSOQL-LWYYLCCUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Deoxyphorbol-13-tiglate-20-acetate typically involves the esterification of 12-deoxyphorbol with tiglic acid and acetic acid. The process begins with the isolation of 12-deoxyphorbol from natural sources such as Euphorbia resinifera latex. The isolated compound is then subjected to esterification reactions under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of 12-deoxyphorbol from plant sources, followed by chemical modification through esterification. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

12-Deoxyphorbol-13-tiglate-20-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and esterified derivatives. These products have distinct chemical and biological properties, making them useful for different applications .

Scientific Research Applications

12-Deoxyphorbol-13-tiglate-20-acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-Deoxyphorbol-13-tiglate-20-acetate involves the activation of protein kinase C (PKC) through its interaction with the C1 domain of the enzyme. This interaction leads to the translocation of PKC to the cell membrane, where it becomes activated and initiates various signaling pathways. These pathways regulate cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 12-Deoxyphorbol-13-acetate
  • 12-Deoxyphorbol-13-phenylacetate
  • 12-Deoxyphorbol-13-hexadecanoate

Uniqueness

12-Deoxyphorbol-13-tiglate-20-acetate is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher potency in activating PKC and exhibits unique effects on cellular signaling pathways .

Properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJICHINNSOQL-LWYYLCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282704
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-72-6
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol-13-tiglate-20-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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